molecular formula C8H5NO6 B2872304 7-nitro-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 7112-72-3

7-nitro-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2872304
CAS No.: 7112-72-3
M. Wt: 211.129
InChI Key: AKXGHFHZVBDAQB-UHFFFAOYSA-N
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Description

7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound with the molecular formula C8H5NO6 It is a derivative of benzodioxole, characterized by the presence of a nitro group at the 7th position and a carboxylic acid group at the 5th position

Scientific Research Applications

7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving nitroaromatic compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2H-1,3-benzodioxole-5-carboxylic acid typically involves the nitration of 1,3-benzodioxole derivatives. One common method is the nitration of 1,3-benzodioxole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Methanol and sulfuric acid for esterification.

Major Products Formed:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 7-amino-2H-1,3-benzodioxole-5-carboxylic acid.

    Substitution: Formation of methyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate.

Mechanism of Action

The mechanism by which 7-nitro-2H-1,3-benzodioxole-5-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound without the nitro and carboxylic acid groups.

    7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid: A derivative with a methoxy group instead of a nitro group.

    6-Nitro-1,3-benzodioxole-5-carboxylic acid: A positional isomer with the nitro group at the 6th position.

Uniqueness: 7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

7-nitro-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-8(11)4-1-5(9(12)13)7-6(2-4)14-3-15-7/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXGHFHZVBDAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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